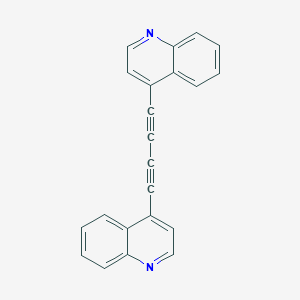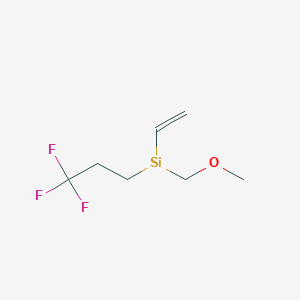![molecular formula C20H17NO2 B14195815 Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- CAS No. 848029-81-2](/img/structure/B14195815.png)
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused naphthalene and furan ring system, with an acetamide group and a phenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- typically involves the cyclization of naphthol derivatives. One common method involves the reaction of 1-naphthol with allyl bromide in the presence of potassium carbonate and acetone . The resulting intermediate undergoes further reactions to form the desired naphthofuran structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- involves its interaction with molecular targets such as NF-κB, a transcription factor involved in the regulation of immune responses . By inhibiting NF-κB activity, the compound can potentially reduce inflammation and exhibit anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits similar inhibitory activity against NF-κB.
5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Shows enhanced anticancer activity due to the presence of electron-withdrawing groups.
Uniqueness
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is unique due to its specific structural features, such as the fused naphthalene and furan rings, and the presence of an acetamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
848029-81-2 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-phenyl-1H-benzo[e][1]benzofuran-2-yl)acetamide |
InChI |
InChI=1S/C20H17NO2/c21-19(22)13-20(15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-18(17)23-20/h1-11H,12-13H2,(H2,21,22) |
InChI Key |
YZJNSGNKNGZYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC1(CC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
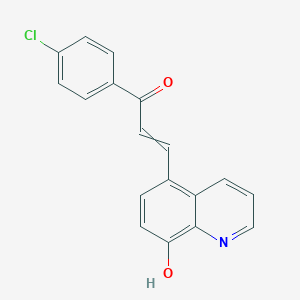
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
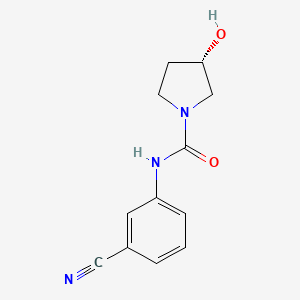
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
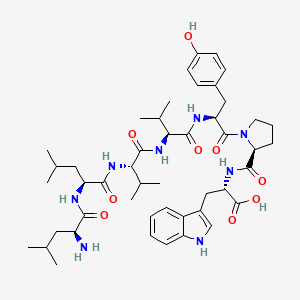
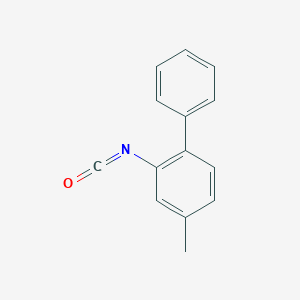
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
